molecular formula C14H21NO2 B14628585 Acetamide, N-[2-(hexyloxy)phenyl]- CAS No. 55792-56-8

Acetamide, N-[2-(hexyloxy)phenyl]-

Cat. No.: B14628585
CAS No.: 55792-56-8
M. Wt: 235.32 g/mol
InChI Key: LBMATCPGQNWQLV-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(hexyloxy)phenyl]- is an organic compound with the molecular formula C14H21NO2 It is a derivative of acetamide where the nitrogen atom is bonded to a 2-(hexyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(hexyloxy)phenyl]- typically involves the reaction of 2-(hexyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(hexyloxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.

    Procedure: 2-(hexyloxy)aniline is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred and heated to the desired temperature for several hours.

    Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-[2-(hexyloxy)phenyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(hexyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Acetamide, N-[2-(hexyloxy)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(hexyloxy)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyphenyl): Similar structure but with a hydroxy group instead of a hexyloxy group.

    Acetamide, N-phenyl: Lacks the hexyloxy substituent, resulting in different chemical properties.

Uniqueness

Acetamide, N-[2-(hexyloxy)phenyl]- is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties and potential applications. This structural feature differentiates it from other acetamide derivatives and influences its reactivity and interactions.

Properties

CAS No.

55792-56-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2-hexoxyphenyl)acetamide

InChI

InChI=1S/C14H21NO2/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)15-12(2)16/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16)

InChI Key

LBMATCPGQNWQLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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